Cas no 1194564-08-3 (rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans)

rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxylic acid, 3-(cyanomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, (3R,4S)-rel-
- rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans
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- Inchi: 1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(4-5-12)9(14)7-13/h8-9,14H,4,6-7H2,1-3H3/t8-,9-/m1/s1
- InChI Key: CHZMTYJWURGDSB-RKDXNWHRSA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](O)[C@H](CC#N)C1
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1705833-0.5g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 0.5g |
$824.0 | 2023-09-20 | |
Enamine | EN300-1705833-1.0g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 1g |
$1057.0 | 2023-06-04 | |
Aaron | AR01ENAA-2.5g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 2.5g |
$2873.00 | 2025-02-10 | |
Enamine | EN300-1705833-5g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 5g |
$3065.0 | 2023-09-20 | |
Aaron | AR01ENAA-1g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 1g |
$1479.00 | 2025-02-10 | |
1PlusChem | 1P01EN1Y-500mg |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 500mg |
$1081.00 | 2023-12-26 | |
1PlusChem | 1P01EN1Y-5g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 5g |
$3851.00 | 2023-12-26 | |
1PlusChem | 1P01EN1Y-1g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 1g |
$1369.00 | 2023-12-26 | |
Enamine | EN300-1705833-10g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 10g |
$4545.0 | 2023-09-20 | |
Enamine | EN300-1705833-1g |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans |
1194564-08-3 | 95% | 1g |
$1057.0 | 2023-09-20 |
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans Related Literature
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
Additional information on rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans
Introduction to Rac-Tert-Butyl (3R,4S)-3-(Cyanomethyl)-4-Hydroxypyrrolidine-1-Carboxylate, Trans (CAS No. 1194564-08-3)
Rac-Tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans is a sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 1194564-08-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry.
The molecular framework of Rac-Tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans features a pyrrolidine core, which is a common structural motif in biologically active molecules. The presence of multiple stereocenters, specifically at the 3R and 4S positions, contributes to the compound's chiral nature and its potential for selective interactions with biological targets. The tert-butyl group and the hydroxypyrrolidine moiety further enhance the compound's complexity and its potential pharmacological properties.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. Rac-Tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans has emerged as a compound of interest due to its unique structural features and its potential to interact with various biological systems. The cyanomethyl group, in particular, has been identified as a key functional moiety that can influence the compound's reactivity and its interaction with biological targets.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have suggested that pyrrolidine derivatives can modulate neurotransmitter systems and have neuroprotective properties. The specific stereochemistry of Rac-Tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans may play a crucial role in determining its efficacy and selectivity in these interactions.
The synthesis of this compound presents significant challenges due to its complex stereochemistry. Advanced synthetic techniques are required to achieve the precise stereoselectivity necessary for biological activity. However, recent advancements in synthetic methodology have made it possible to produce this compound in sufficient quantities for further study.
Research into Rac-Tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans has also revealed interesting insights into its metabolic pathways and potential side effects. Understanding how this compound is processed by the body is crucial for developing safe and effective therapeutic agents. Preliminary studies suggest that the compound undergoes biotransformation via multiple pathways, which may influence its overall pharmacokinetics.
The development of novel drug candidates often involves a multidisciplinary approach, combining expertise from chemistry, biology, and pharmacology. The study of Rac-Tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans exemplifies this collaborative effort. Chemists are responsible for designing and synthesizing new molecules with desired properties, while biologists focus on understanding how these molecules interact with biological systems.
One of the key challenges in drug development is optimizing the pharmacological properties of a candidate molecule. This includes improving its potency, selectivity, and bioavailability while minimizing potential side effects. The complex structure of Rac-Tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans makes it an ideal candidate for such optimization efforts.
The use of computational methods has become increasingly important in modern drug discovery. Molecular modeling techniques can help researchers predict how a compound will interact with biological targets and identify potential binding sites. These predictions can then be validated through experimental studies.
In conclusion, Rac-Tert-Butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate, trans is a promising compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it an interesting candidate for further study. As research continues to uncover new insights into its biological activity and pharmacological properties, this compound may play an important role in the development of novel therapeutic agents.
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